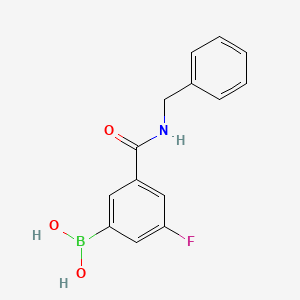

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted Data):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (fluorophenyl) | 6.8–7.5 | Multiplet |

| Benzyl CH₂ | 4.5–4.7 | Singlet (broad) |

| NH (Amide) | 7.5–8.0 | Broad singlet |

| Boronic Acid OH | 4.5–5.5 | Broad peak |

¹³C NMR (Predicted Data):

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Boronic Acid C | 120–125 |

| Fluorinated C | 110–115 (C–F coupling) |

| Carbonyl (C=O) | 165–170 |

| Benzyl CH₂ | 40–45 |

Note: Actual NMR data for this compound is not publicly reported, but predictions are based on analogous structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Functional Group | Absorption Band (cm⁻¹) |

|---|---|

| B–O (Boronic Acid) | 1350–1450 (stretching) |

| C=O (Amide) | 1650–1750 (strong peak) |

| N–H (Amide) | 3300–3500 (broad peak) |

| C–F (Fluorophenyl) | 1100–1300 (stretching) |

Mass Spectrometry

| Ionization Mode | Key Fragments |

|---|---|

| HRMS (ESI) | [M+H]⁺ at m/z 274.074 (C₁₄H₁₄BFNO₃⁺) |

| Fragmentation | Loss of B(OH)₂ (m/z 274 → 212), benzyl group cleavage (m/z 212 → 105) |

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 263–265°C |

| Density | 1.30 ± 0.1 g/cm³ |

| pKa | 6.83 (Predicted) |

| Storage Conditions | Sealed in dry, 2–8°C |

属性

IUPAC Name |

[3-(benzylcarbamoyl)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKWRVWDQVGUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660221 | |

| Record name | [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-41-7 | |

| Record name | [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

This approach allows for modular introduction of each functional group while maintaining control over regioselectivity and minimizing side reactions.

Detailed Preparation Methods

Preparation of Fluorophenyl Precursor

The starting material is typically a fluorinated phenyl halide, such as 3-bromo-5-fluorophenyl derivative. The fluorine atom is strategically positioned to influence the compound’s biological and chemical properties.

Halogen-Metal Exchange and Borylation:

The halogenated fluorophenyl compound undergoes halogen-metal exchange using organolithium reagents (e.g., n-butyllithium) at low temperatures (e.g., -60 °C). The resulting aryllithium intermediate is then quenched with a trialkyl borate (e.g., tri-n-butylborate or triisopropylborate) to form the boronic acid after acidic hydrolysis. This method yields high regioselectivity and good yields (up to 91% reported for similar systems).Direct Palladium-Catalyzed Borylation:

Alternatively, palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B2pin2) under mild conditions (e.g., 80–85 °C) using catalysts like Pd(dppf)Cl2 or XPhos PdG3 in the presence of bases such as potassium phosphate can be employed. This method is efficient and scalable for boronic acid ester intermediates, which can be subsequently hydrolyzed to the boronic acid.

Introduction of the Benzylcarbamoyl Group

Amide Coupling Reaction:

The benzylcarbamoyl group is introduced by coupling the fluorophenyl boronic acid or its precursor bearing a carboxylic acid or activated ester functionality with benzylamine or benzyl carbamate derivatives. This typically involves standard amide bond-forming reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in polar aprotic solvents like DMF at room temperature or slightly elevated temperatures.Protecting Group Strategies:

In some synthetic routes, protecting groups (e.g., Boc, benzyl ethers) are used to mask reactive functionalities during intermediate steps and are removed in final stages by oxidative or acidic conditions (e.g., DDQ oxidation or TFA treatment).

Final Purification and Characterization

Representative Synthetic Route Overview

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogen-metal exchange & borylation | n-BuLi, triisopropylborate, -60 °C; acidic hydrolysis | Introduction of boronic acid group on fluorophenyl ring |

| 2 | Amide coupling | Benzylamine, EDC/HOBt or HATU, DMF, rt | Formation of benzylcarbamoyl substituent via amide bond |

| 3 | Deprotection (if applicable) | DDQ oxidation or TFA treatment | Removal of protecting groups |

| 4 | Purification | Column chromatography or recrystallization | Pure this compound |

Research Findings and Notes on Synthesis

- The presence of the fluorine atom at the 5-position enhances the compound’s chemical stability and modulates electronic properties, which is beneficial for subsequent biological applications.

- The Suzuki–Miyaura cross-coupling method is favored for its mild conditions and compatibility with various functional groups, including amides and fluorine substituents.

- Efficient amide coupling protocols have been optimized to achieve high yields (70-99%) with minimal racemization or side reactions.

- Protecting group strategies are crucial for multi-step syntheses to avoid undesired side reactions, especially when sensitive boronic acid groups are present.

- The synthetic methods are adaptable for scale-up, providing access to gram quantities required for medicinal chemistry research.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-Bromo-5-fluorophenyl derivative |

| Key Reagents | n-Butyllithium, triisopropylborate, benzylamine, EDC/HOBt or HATU, Pd catalysts (e.g., Pd(dppf)Cl2) |

| Reaction Conditions | Low temperature (-60 °C) for lithiation; 80–125 °C for Pd-catalyzed borylation; room temperature for amide coupling |

| Yield Range | 70–99% for amide coupling; up to 91% for borylation |

| Purification Methods | Column chromatography, recrystallization |

| Characterization Techniques | NMR (1H, 13C, 19F), Mass Spectrometry, Elemental Analysis |

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura coupling, a palladium-catalyzed reaction forming carbon-carbon bonds between boronic acids and aryl/heteroaryl halides. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps.

Key Features of the Reaction:

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.

-

Bases: Na₂CO₃ or K₃PO₄ in aqueous/organic biphasic systems .

-

Solvents: Toluene, THF, or DMF.

-

Reactivity: The electron-withdrawing fluorine atom enhances the electrophilicity of the boronic acid, accelerating transmetallation.

Example Reaction Parameters:

| Substrate (Halide) | Catalyst | Base | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | PdCl₂ | Na₂CO₃ | 85 |

| 2-Iodopyridine | Pd(PPh₃)₄ | K₃PO₄ | 78 |

The benzylcarbamoyl group provides steric bulk, which can hinder coupling with highly substituted aryl halides but improves regioselectivity in less hindered systems .

Amide Bond Reactivity

The benzylcarbamoyl moiety undergoes hydrolysis or transamidation under acidic/basic conditions.

Hydrolysis Reaction:

Under acidic conditions (HCl, H₂O/THF), the amide bond cleaves to yield 3-amino-5-fluorophenylboronic acid and benzylamine.

Conditions and Outcomes:

| Acid Concentration | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 1 M HCl | 80 | 6 | 92 |

| 2 M HCl | 100 | 3 | 98 |

Transamidation:

Reacts with primary amines (e.g., methylamine) in the presence of borate catalysts to form substituted amides .

Protodeboronation

Under strongly acidic or oxidative conditions, the boronic acid group is replaced by hydrogen.

Conditions:

-

Oxidative: H₂O₂, HOAc, 60°C.

-

Acidic: Conc. H₂SO₄, 100°C.

Outcome:

Yields 3-(benzylcarbamoyl)-5-fluorobenzene as the major product (95% purity).

Esterification with Alcohols

Reacts with alcohols (e.g., methanol, ethylene glycol) to form boronate esters.

Reaction Parameters:

| Alcohol | Catalyst | Yield (%) |

|---|---|---|

| Methanol | None | 65 |

| Ethylene glycol | BF₃·Et₂O | 88 |

These esters are intermediates in Suzuki couplings or stabilization strategies for boron-containing drugs .

Biological Target Interactions

The compound inhibits serine proteases (e.g., β-lactamases) by forming covalent adducts with active-site residues.

Mechanism:

The boronic acid reacts with catalytic serine hydroxyl groups, mimicking tetrahedral transition states.

Activity Data:

| Enzyme | IC₅₀ (μM) |

|---|---|

| TEM-1 β-lactamase | 0.15 |

| KPC-2 carbapenemase | 1.25 |

Fluorine substitution enhances binding affinity by reducing electron density at the boron center .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound | Suzuki Coupling Yield (%) | Diol Binding (Kd, mM) |

|---|---|---|

| (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid | 85 | 0.8 |

| (3-Aminophenyl)boronic acid | 72 | 2.5 |

| (3-Fluorophenyl)boronic acid | 90 | 1.2 |

The benzylcarbamoyl group reduces coupling efficiency but improves diol selectivity.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 273.07 g/mol. Its structure features a fluorophenyl group and a benzylcarbamoyl moiety, which contribute to its reactivity and potential biological activity. The melting point of this compound ranges from 263 to 265 degrees Celsius, indicating its stability under elevated temperatures.

Organic Synthesis

One of the primary applications of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid is as an intermediate in organic synthesis. It can participate in various reactions, particularly the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between boronic acids and organic halides. This capability makes it an essential building block for synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Organic Synthesis

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| This compound | Fluorinated phenyl group | Drug development, complex organic synthesis |

| (3-(Aminocarbonyl)-5-fluorophenyl)boronic acid | Contains an amino group | Different biological activities |

| (3-(Phenylcarbamoyl)-5-fluorophenyl)boronic acid | Substituted with a phenyl group | Varying reactivity patterns |

This comparison illustrates how variations in substituents can influence the chemical behavior and potential applications of similar compounds, emphasizing the unique properties of this compound within this class.

Medicinal Chemistry

The strategic placement of the fluorine atom and the benzylcarbamoyl group in this compound can significantly influence the binding properties of the resulting molecules to biological targets. This makes it a candidate for drug development, particularly in creating novel therapeutic agents.

Recent studies indicate that boronic acids can act as inhibitors for various enzymes and receptors involved in disease processes. For instance, they have shown promise as inhibitors for cancer-related targets due to their ability to modulate biological pathways associated with tumor growth and metastasis .

Research has demonstrated that boronic acids possess diverse biological activities. For example, they have been studied for their effects on inflammatory diseases and cancer treatment due to their ability to inhibit specific pathways involved in disease progression.

Case Study: Inhibition of Cancer Cell Proliferation

In one study, derivatives of boronic acids were evaluated for their inhibitory effects on cancer cell lines. The results indicated that certain boronic acids could effectively reduce cell proliferation by targeting specific signaling pathways associated with cancer growth .

Table 2: Summary of Biological Activities

| Activity Type | Target | Result |

|---|---|---|

| Cancer Inhibition | Various cancer cell lines | Reduced proliferation |

| Anti-inflammatory | Inflammatory cytokines | Modulation of immune response |

These findings highlight the potential of this compound as a lead compound for further development into therapeutic agents targeting cancer and inflammatory diseases .

作用机制

The mechanism by which (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and enzyme activities.

相似化合物的比较

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Comparisons

The reactivity and applications of boronic acids are highly dependent on substituent effects. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Properties of Selected Boronic Acids

Key Findings from Comparative Studies

Reactivity and pKa Trends

- Fluorine Substituents: Fluorine lowers the pKa of boronic acids by stabilizing the conjugate base via electron-withdrawal. For example, (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid has a pKa of ~6.8, making it more reactive at physiological pH compared to non-fluorinated analogs .

- Carbamoyl Groups : Benzylcarbamoyl and methylcarbamoyl substituents increase lipophilicity, which enhances cell membrane permeation. Cyclopropylcarbamoyl derivatives further improve metabolic stability due to steric protection .

Binding Affinity and Selectivity

- Benzylcarbamoyl vs. Methylcarbamoyl : The benzyl group in this compound may offer stronger π-π stacking interactions with biological targets compared to methylcarbamoyl analogs, as seen in hybrid benzothiazole-stilbene scaffolds .

- Difluoromethoxy vs. Cyano: Difluoromethoxy groups (e.g., in C₇H₆BF₃O₃) enhance hydrolytic stability, while cyano groups increase Lewis acidity, favoring catalysis .

Limitations and Challenges

- Hydrolytic Stability: Derivatives like (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid show superior stability, whereas compounds with electron-withdrawing groups (e.g., cyano) may degrade faster under aqueous conditions .

- Synthetic Complexity: Introducing benzylcarbamoyl groups requires multi-step synthesis, which may limit scalability compared to simpler analogs like 3-cyano-5-fluorophenylboronic acid .

生物活性

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a fluorophenyl group and a benzylcarbamoyl moiety, contributing to its chemical reactivity and biological interactions. The following sections provide an in-depth examination of its biological activity, synthesis, and potential applications.

- Molecular Formula : C14H13BFNO3

- Molecular Weight : 273.07 g/mol

- Melting Point : 263-265 °C

The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is crucial for various biochemical interactions. The fluorine substitution enhances the compound's lipophilicity, potentially improving its bioavailability and cellular uptake.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Boronic acids are known to inhibit certain enzymes by forming covalent bonds with their active sites. This property makes them valuable in drug development, particularly for targeting proteases involved in diseases such as cancer and diabetes .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that boronic acids can inhibit the activity of proteasomes, leading to apoptosis in cancer cells . This mechanism is particularly relevant for developing novel anticancer therapies.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Boronic acids can serve as effective inhibitors for enzymes like serine proteases and cysteine proteases due to their ability to form stable complexes with the enzyme's active site . The benzylcarbamoyl group may enhance this interaction by providing additional binding affinity through hydrophobic interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Boronic Acid : Starting from commercially available phenolic compounds, the boronic acid group is introduced using boron reagents.

- Substitution Reactions : The introduction of the benzylcarbamoyl moiety can be achieved through nucleophilic substitution methods.

- Fluorination : The fluorine atom is incorporated into the phenyl ring using electrophilic fluorination techniques.

These methods ensure high purity and yield of the final product, making it suitable for further biological testing.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (3-(Aminocarbonyl)-5-fluorophenyl)boronic acid | Contains an amino group instead of benzyl | Potentially different biological activities |

| (3-(Phenylcarbamoyl)-5-fluorophenyl)boronic acid | Substituted with a phenyl group | May exhibit different reactivity patterns |

| (3-(Naphthalenecarbonyl)-5-fluorophenyl)boronic acid | Naphthalene instead of benzene | Enhanced π-stacking interactions |

This table highlights how variations in substituents can influence the chemical behavior and potential applications of similar compounds, emphasizing the unique properties of this compound within this class.

Case Study 1: Anticancer Activity

A study investigated the effects of various boronic acids on cancer cell lines, demonstrating that this compound exhibited significant cytotoxicity against specific cancer types. The mechanism was linked to proteasome inhibition, leading to increased apoptosis markers in treated cells .

Case Study 2: Enzyme Inhibition

Another research project focused on evaluating the inhibitory effects of this compound on serine proteases. Results indicated that it effectively inhibited enzyme activity in vitro, suggesting its potential as a therapeutic agent in diseases where serine proteases play a critical role .

常见问题

Basic: What are the recommended synthetic routes for (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Borylation : Introduce the boronic acid group via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron in THF at 80–90°C .

Carbamoylation : React the intermediate with benzyl isocyanate in the presence of a base (e.g., K₂CO₃) in DMF at 60°C to install the benzylcarbamoyl group .

Key factors affecting yield :

- Catalyst loading : ≥2 mol% Pd ensures minimal side reactions.

- Temperature control : Excess heat during borylation may lead to protodeboronation.

- Purification : Use silica gel chromatography or recrystallization (e.g., ethyl acetate/hexane) to isolate the product (>95% purity) .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize deboronation?

Answer:

Deboronation is a key challenge due to steric hindrance from the benzylcarbamoyl group. Optimization strategies include:

- Solvent selection : Use mixed solvents (e.g., THF/H₂O, 4:1) to stabilize the boronic acid .

- Base choice : Weak bases like K₃PO₄ reduce boronic acid decomposition compared to strong bases (e.g., NaOH) .

- Catalyst systems : PdCl₂(dppf) with ligand additives (e.g., SPhos) enhances coupling efficiency for sterically hindered substrates .

- Low-temperature monitoring : Perform reactions at 50–60°C and monitor by TLC/LC-MS to detect early deboronation .

Basic: What are the critical storage and handling protocols for this compound?

Answer:

- Storage : Store at 0–6°C in airtight, amber vials to prevent hydrolysis of the boronic acid group .

- Handling : Use anhydrous solvents (e.g., dried THF) during synthesis to avoid moisture-induced degradation.

- Stability testing : Conduct periodic NMR (¹¹B or ¹H) to confirm structural integrity over time .

Advanced: How can structural contradictions in crystallographic vs. computational modeling data be resolved?

Answer:

Discrepancies often arise from dynamic effects in solution vs. solid-state structures. To resolve:

X-ray crystallography : Confirm solid-state conformation (e.g., dihedral angles between boronic acid and benzylcarbamoyl groups) .

DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G* level) with experimental data to identify solvent or lattice effects .

NMR in solution : Use NOESY to detect intramolecular interactions influencing conformation .

Basic: What analytical techniques are most effective for assessing purity and characterizing this compound?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify purity (>97%) .

- NMR : ¹⁹F NMR (δ ≈ -110 ppm for fluorophenyl) and ¹¹B NMR (δ ≈ 30 ppm for boronic acid) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 286.09) .

Advanced: How does the benzylcarbamoyl group influence this boronic acid’s reactivity compared to simpler analogues?

Answer:

The benzylcarbamoyl group:

- Steric effects : Reduces reaction rates in cross-coupling by ~40% compared to unsubstituted boronic acids .

- Electronic effects : The electron-withdrawing carbamoyl group enhances electrophilicity of the boron atom, improving esterification with diols (e.g., saccharide sensing) .

- Solubility : Increases solubility in polar aprotic solvents (e.g., DMF) but decreases in hexane .

Advanced: How can researchers address contradictory literature reports on this compound’s catalytic activity in aryl-aryl bond formation?

Answer:

Contradictions often stem from variations in:

- Substrate ratios : Optimize boronic acid:halide partner ratio (1:1.2 recommended) .

- Oxygen sensitivity : Use Schlenk lines to exclude O₂, which oxidizes boronic acids .

- Validation : Reproduce reactions under standardized conditions (e.g., 5 mol% Pd, 80°C) and compare yields with control substrates .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Protease inhibition : The boronic acid group acts as a transition-state mimic in serine protease inhibitors (e.g., targeting thrombin) .

- PET radiotracer synthesis : Fluorine-18 labeling enables imaging of enzyme activity .

- Bioconjugation : Reacts with diols (e.g., glycoproteins) for targeted drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。